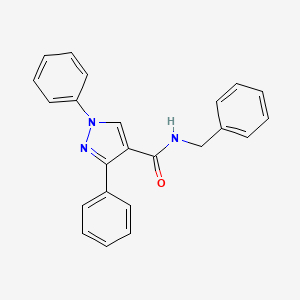![molecular formula C18H23O3P B14279664 Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate CAS No. 149685-12-1](/img/structure/B14279664.png)
Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C16H19O3P. This compound is characterized by the presence of a biphenyl group attached to a phosphonate ester. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities .
Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method . This method delivers products of P-C bond formation in high yields within a short reaction time and can be easily adapted to large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), palladium catalysts, and copper catalysts . Reaction conditions often involve room temperature or mild heating, and the use of microwave irradiation can accelerate certain reactions .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids . The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of polymers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophiles, facilitating various chemical transformations. The biphenyl group provides additional stability and reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different structural features.
Triethyl phosphite: Used in similar reactions but has different physical and chemical properties.
Uniqueness
Diethyl [1-([1,1’-biphenyl]-4-yl)ethyl]phosphonate is unique due to its biphenyl group, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
CAS No. |
149685-12-1 |
|---|---|
Molecular Formula |
C18H23O3P |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(1-diethoxyphosphorylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H23O3P/c1-4-20-22(19,21-5-2)15(3)16-11-13-18(14-12-16)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
OIJZFBNMGPWULK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)





![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
